molecular formula C26H36N2O4S B12126445 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

Cat. No.: B12126445
M. Wt: 472.6 g/mol
InChI Key: WRNCUOJQBPOYML-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate amine to form the benzylamine intermediate.

    Cyclization to Form the Tetrahydrothiophene Ring: The benzylamine intermediate undergoes cyclization with a sulfur-containing reagent to form the tetrahydrothiophene ring.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the benzylamine-tetrahydrothiophene intermediate reacts with 5-methyl-2-(propan-2-yl)phenol.

    Final Amidation: The final step involves the amidation reaction, where the intermediate reacts with a suitable acylating agent to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target the amide or the aromatic ring, leading to different products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular effects.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for treating specific diseases or conditions.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide
  • **N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-chlorophenoxy)propanamide

Uniqueness

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H36N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-2-propan-2-ylphenoxy)propanamide

InChI

InChI=1S/C26H36N2O4S/c1-18(2)24-12-7-19(3)15-25(24)32-20(4)26(29)28(23-13-14-33(30,31)17-23)16-21-8-10-22(11-9-21)27(5)6/h7-12,15,18,20,23H,13-14,16-17H2,1-6H3

InChI Key

WRNCUOJQBPOYML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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